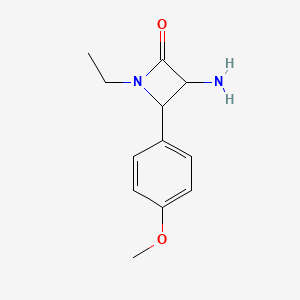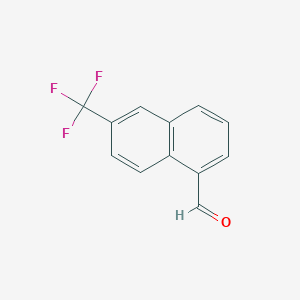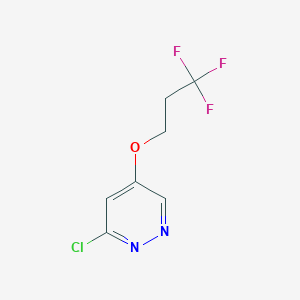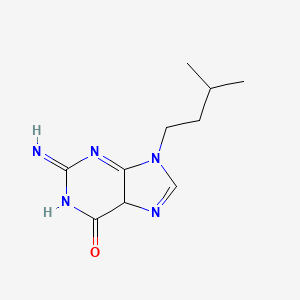![molecular formula C13H10N2O2 B11882959 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl- CAS No. 889879-54-3](/img/structure/B11882959.png)
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the chromeno-pyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor compound such as ammonia or ammonium acetate. The reaction is often carried out in an aqueous medium with a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of ohmic heating has been explored to enhance reaction efficiency and yield. This method involves passing an alternating electric current through the reaction medium, which can lead to specific effects on the reactivity pathway .
Análisis De Reacciones Químicas
Types of Reactions
8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the chromeno-pyridine core.
Aplicaciones Científicas De Investigación
8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-DIAMINO-5-(5-AMINO-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE
- METHYL 5-IMINO-2-METHYL-1,10A-DIHYDRO-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBOXYLATE
Uniqueness
8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is unique due to its specific amino and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
889879-54-3 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
8-amino-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-2-4-10-12(16)9-5-3-8(14)6-11(9)17-13(10)15-7/h2-6H,14H2,1H3 |
Clave InChI |
TXDINYDOAYZXPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


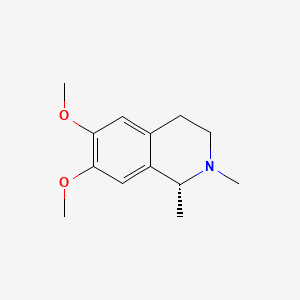

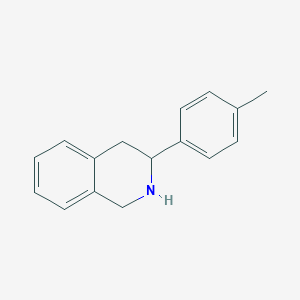
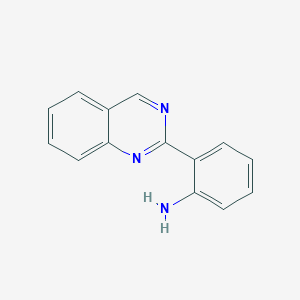

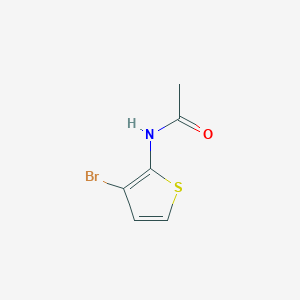
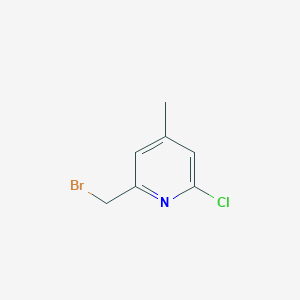
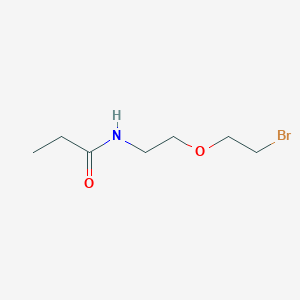
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
